4-Iodo-4-(tributylstannyl)but-3-en-1-ol
Description
Properties
CAS No. |
616242-55-8 |
|---|---|
Molecular Formula |
C16H33IOSn |
Molecular Weight |
487.0 g/mol |
IUPAC Name |
4-iodo-4-tributylstannylbut-3-en-1-ol |
InChI |
InChI=1S/C4H6IO.3C4H9.Sn/c5-3-1-2-4-6;3*1-3-4-2;/h1,6H,2,4H2;3*1,3-4H2,2H3; |
InChI Key |
MULSUSKFFKLHBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(=CCCO)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- The iodine substituent in the target compound distinguishes it from non-halogenated analogs, enabling iodination pathways or Suzuki-Miyaura cross-couplings.
- Compared to aryl-substituted analogs like (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol, the target compound lacks aromaticity but offers enhanced metallophilic reactivity .
Stille Coupling Efficiency
The tributylstannyl group facilitates high-yielding Stille couplings. For example:
Substitution Reactions
The C–I bond in 4-Iodo-4-(tributylstannyl)but-3-en-1-ol can undergo nucleophilic substitution, similar to 17-iodoandrosta-5,16-dien-3β-ol in steroid synthesis . This contrasts with non-iodinated analogs, which require alternative leaving groups for functionalization.
Q & A
Q. What are the key synthetic routes for preparing 4-Iodo-4-(tributylstannyl)but-3-en-1-ol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically begins with but-3-en-1-ol derivatives, where sequential functionalization introduces the iodine and tributylstannyl groups. For example, Mitsunobu reactions can protect the hydroxyl group during tin incorporation (e.g., using tributylstannyl chloride under inert conditions) . Iodination at the 4-position may employ iodine monochloride (ICl) or N-iodosuccinimide (NIS) in dichloromethane. Optimization includes:
Q. What spectroscopic techniques are most effective for characterizing 4-Iodo-4-(tributylstannyl)but-3-en-1-ol, and what spectral signatures should researchers prioritize?
- Methodological Answer : Key techniques include:
- ¹H NMR : Look for vinyl proton signals (δ 5.2–6.0 ppm, doublets or triplets) and hydroxyl protons (δ 1.5–2.5 ppm, broad).
- ¹³C NMR : Identify the stannyl-bearing carbon (δ 10–30 ppm) and iodine-adjacent carbon (δ 50–70 ppm) .
- ¹¹⁹Sn NMR : A singlet near δ −10 to −20 ppm confirms tributylstannyl incorporation .
- IR Spectroscopy : O-H stretches (3200–3600 cm⁻¹) and C=C stretches (1640–1680 cm⁻¹) validate structural features .
Advanced Research Questions
Q. How do steric and electronic effects of the tributylstannyl and iodo substituents influence the reactivity of 4-Iodo-4-(tributylstannyl)but-3-en-1-ol in cross-coupling reactions?
- Methodological Answer :
- Steric effects : The bulky tributylstannyl group slows transmetallation in Stille couplings. Use smaller ligands (e.g., AsPh₃) or elevated temperatures to mitigate steric hindrance.
- Electronic effects : The electron-withdrawing iodine increases electrophilicity at the adjacent carbon, favoring oxidative addition in Pd-mediated reactions. Comparative studies with non-iodinated analogs (e.g., 4-tributylstannylbut-3-en-1-ol) can isolate electronic contributions .
Q. What strategies can resolve contradictory data regarding the stability of 4-Iodo-4-(tributylstannyl)but-3-en-1-ol under different storage conditions?
- Methodological Answer : Contradictions often arise from moisture sensitivity or light-induced degradation. Systematic approaches include:
- Controlled stability assays : Store aliquots under argon (−20°C), nitrogen (room temperature), and ambient conditions. Monitor decomposition via TLC or GC-MS every 24 hours.
- Degradation product analysis : Identify iodinated byproducts (e.g., 4-iodobut-3-en-1-ol) or tin oxides using high-resolution mass spectrometry (HRMS) .
Q. How can computational modeling (e.g., DFT) predict the regioselectivity of 4-Iodo-4-(tributylstannyl)but-3-en-1-ol in multi-step synthetic pathways?
- Methodological Answer : Density Functional Theory (DFT) models:
- Transition-state analysis : Calculate activation energies for competing pathways (e.g., Stille vs. Suzuki couplings).
- Electrostatic potential maps : Visualize electron-deficient regions (iodine) and nucleophilic sites (stannyl group) to predict cross-coupling regioselectivity.
- Validation : Compare computational predictions with experimental outcomes using kinetic isotope effects or substituent variation studies .
Data Analysis and Presentation Guidelines
- Statistical rigor : Use descriptive statistics (mean ± SD) for reaction yields and purity assessments. For stability studies, apply time-series regression to model degradation rates .
- Graphical clarity : Present NMR/IR spectra with annotated peaks and coupling constants. For computational data, include optimized molecular geometries and electrostatic maps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
